Product packaging for 3-Nitroisoxazole-5-carboxamide(Cat. No.:CAS No. 1224594-00-6)

3-Nitroisoxazole-5-carboxamide

Cat. No.: B3223778
CAS No.: 1224594-00-6
M. Wt: 157.08 g/mol
InChI Key: RFRDBWSKPRIDQF-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Core in Chemical Research

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. nih.gov This structural motif is of immense importance in chemical research, largely due to its presence in a wide array of biologically active compounds and its utility as a versatile synthetic intermediate. nih.govnih.gov The isoxazole core is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in potent and selective therapeutic agents. taylorandfrancis.com

The significance of the isoxazole ring stems from several key characteristics:

Diverse Biological Activities: Isoxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govrsc.org This has led to their incorporation into a variety of marketed drugs. scholarsresearchlibrary.com

Synthetic Versatility: The isoxazole ring can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions. rsc.org Furthermore, the ring itself can undergo transformations, serving as a precursor to other functional groups or heterocyclic systems. For instance, the isoxazole moiety can be considered a synthetic equivalent of a carboxylic acid. researchgate.netacs.org

Modulation of Physicochemical Properties: The inclusion of an isoxazole ring in a molecule can improve its pharmacokinetic profile, enhance efficacy, and potentially reduce toxicity. nih.gov Its electron-rich aromatic nature and the presence of both nitrogen and oxygen atoms allow for a range of intermolecular interactions with biological targets. nih.gov

The continuous development of new synthetic strategies for isoxazole derivatives allows for the creation of more complex and bioactive molecules, ensuring the continued relevance of this heterocyclic core in modern chemical research. nih.govrsc.org

Overview of Nitro-Substituted Heterocycles

Nitro-substituted heterocycles are a class of organic compounds characterized by the presence of one or more nitro groups (NO₂) attached to a heterocyclic ring system. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that profoundly influences the chemical reactivity and biological activity of the parent heterocycle. researchgate.net

Key aspects of nitro-substituted heterocycles include:

Enhanced Electrophilicity: The strong electron-withdrawing nature of the nitro group decreases the electron density of the heterocyclic ring, making it more susceptible to nucleophilic attack. This enhanced electrophilicity is a key feature in their chemical reactivity.

Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group can activate a heterocyclic system for SNAr reactions, where a nucleophile replaces a leaving group on the ring. thieme-connect.com In some cases, the nitro group itself can act as the leaving group. thieme-connect.com

Biological Activity: The presence of a nitro group is a common feature in many biologically active compounds. For instance, nitro-substituted heterocycles have been investigated for their insecticidal and therapeutic properties. ontosight.aigoogle.com The nitro group can undergo bioreduction in biological systems to form reactive intermediates that can interact with cellular components.

Synthetic Utility: Nitro-substituted heterocycles serve as versatile building blocks in organic synthesis. The nitro group can be readily transformed into other functional groups, such as an amino group (NH₂), which is a common pharmacophore and a useful nucleophile for further synthetic modifications. thieme-connect.com

The study of nitro-substituted heterocycles is an active area of research, with ongoing efforts to synthesize novel derivatives and explore their potential applications in various fields, including medicine and agriculture. thieme-connect.comgoogle.com

Research Trajectories for 3-Nitroisoxazole-5-carboxamide

This compound is a specific isoxazole derivative that combines the features of both the isoxazole core and a nitro substituent. Its molecular formula is C₄H₃N₃O₄. lookchem.com Research on this compound and its analogs is directed toward leveraging its unique chemical properties for various applications.

Initial research indicates that this compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. lookchem.com The synthesis typically involves the nitration of an isoxazole precursor followed by amidation. lookchem.com

Current and future research trajectories for this compound and related compounds are likely to focus on several key areas:

Exploration of Biological Activity: Building on the known biological activities of isoxazoles and nitro-substituted heterocycles, researchers are investigating the potential of this compound derivatives as therapeutic agents. ontosight.aiontosight.ai Areas of interest include their potential as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai

Development of Novel Synthetic Methodologies: The development of efficient and regioselective methods for the synthesis and functionalization of this compound is crucial for accessing a wider range of derivatives for screening and application. This includes exploring novel catalytic systems and reaction conditions. rsc.orgnih.gov

Application in Materials Science: The strong electron-withdrawing properties of the nitroisoxazole scaffold make it a candidate for use in the development of organic electronic materials, such as those used in organic photovoltaics. chemshuttle.com

Use as a Chemical Probe: Radiolabeled derivatives of nitroisoxazole compounds can be used in techniques like Positron Emission Tomography (PET) imaging to study biological processes in vivo. chemshuttle.com

The combination of the isoxazole core's proven track record in medicinal chemistry with the potent electronic effects of the nitro group positions this compound as a compound with significant potential for future research and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N3O4 B3223778 3-Nitroisoxazole-5-carboxamide CAS No. 1224594-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c5-4(8)2-1-3(6-11-2)7(9)10/h1H,(H2,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRDBWSKPRIDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673113
Record name 3-Nitro-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224594-00-6
Record name 3-Nitro-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Nitroisoxazole 5 Carboxamide and Its Derivatives

Direct Synthesis of the 3-Nitroisoxazole-5-carboxamide Scaffold

The direct synthesis of the 3-nitroisoxazole (B15234883) ring system is a key focus in the production of these compounds. Various methodologies have been explored, primarily centering on the formation of the isoxazole (B147169) ring from acyclic precursors.

Heterocyclization Reactions

Heterocyclization reactions involve the formation of the isoxazole ring from a linear chain of atoms. These methods are foundational in heterocyclic chemistry, though their application for the synthesis of 3-nitroisoxazoles can be specific and sometimes limited.

The condensation of α-nitro ketones or their corresponding oximes with reagents that provide the remaining nitrogen and oxygen atoms of the isoxazole ring is a classical approach in isoxazole synthesis. However, literature reviews on nitro-substituted isoxazoles indicate that this method, particularly the condensation of α-nitro ketones, is a more established route for the synthesis of 4-nitroisoxazoles. While theoretically plausible, specific and high-yield examples of the direct synthesis of 3-nitroisoxazoles from α-nitro ketones or their oximes are not prominently documented in recent scientific literature, suggesting that other methods are generally preferred for this specific regioisomer.

The reaction of acetylene (B1199291) derivatives with nitrating agents like sodium nitrite (B80452) provides a direct route to the 3-nitroisoxazole core. researchgate.net This method leverages the high reactivity of the triple bond. The reaction is believed to proceed through the in-situ generation of a reactive nitrogen oxide species, such as dinitrogen trioxide (N₂O₃), which then reacts with the alkyne. nih.govwikipedia.org For the synthesis of derivatives bearing a 5-carboxamide group, an appropriate acetylenic amide, such as propiolamide (B17871), would be the logical starting material. The reaction involves the addition of the nitrogen oxide species across the triple bond, followed by cyclization and aromatization to yield the 3-nitroisoxazole ring.

Table 1: Synthesis of 3-Nitroisoxazoles from Acetylene Derivatives

Starting Material Reagent Product Yield (%)

Data in the table is representative of the general transformation, as specific examples for 5-carboxamide derivatives are not widely published.

Another established, albeit less common, method for the synthesis of 3-nitroisoxazoles involves the treatment of 1,3-dihalogenoalkenes with sodium nitrite. researchgate.net This reaction provides the necessary atoms for the isoxazole ring from a pre-functionalized three-carbon backbone. The mechanism involves a series of nucleophilic substitution and elimination steps, culminating in the cyclization to form the heterocyclic ring. The position of the nitro group at C3 is dictated by the reaction mechanism of the cyclization with the nitrite ion. This method is particularly useful when the corresponding dihalogenoalkene is readily accessible.

A notable reaction in the synthesis of nitroisoxazoles is the heterocyclization of electrophilic alkenes with a complex formed from tetranitromethane (TNM) and triethylamine (B128534) (TEA). Initially, this reaction was reported to yield 3-nitroisoxazoles. However, subsequent and definitive studies, including X-ray crystallography, have unambiguously proven that this reaction regioselectively produces 5-nitroisoxazoles , not the 3-nitro isomers. acs.org

The reaction proceeds with a variety of α,β-unsaturated compounds, including esters, amides, and ketones. The triethylamine activates the tetranitromethane, which then reacts with the electrophilic alkene. The mechanism involves the addition of a trinitromethanide anion and an electrophilic nitrating species across the double bond, followed by cyclization that exclusively leads to the formation of the 5-nitroisoxazole ring. This method is a powerful tool for obtaining functionalized 5-nitroisoxazoles in good to high yields but is not a viable route for the synthesis of the 3-nitroisoxazole scaffold.

Table 2: Heterocyclization of Electrophilic Alkenes with TNM-TEA

Electrophilic Alkene Product (Regiochemistry Corrected) Yield (%)
Ethyl Acrylate Ethyl 5-nitroisoxazole-3-carboxylate High
Acrylamide 5-Nitroisoxazole-3-carboxamide High

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is one of the most versatile and widely used methods for constructing five-membered heterocyclic rings, including isoxazoles. bohrium.com This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne).

For the synthesis of 3-nitroisoxazoles, the key 1,3-dipole is nitroformonitrile oxide (O₂N-C≡N⁺-O⁻). This highly reactive intermediate can be generated in situ, for example, by the thermal cycloreversion of dinitrofuroxan. bohrium.comresearchgate.net The dipolarophile is an alkyne, and to obtain the desired 5-carboxamide functionality, an alkyne such as ethyl propiolate or propiolamide itself would be used. nih.govsciepub.com

The reaction of nitroformonitrile oxide with an alkyne like ethyl propiolate leads to the formation of ethyl 3-nitroisoxazole-5-carboxylate. This ester can then be converted to the target this compound through standard amidation procedures, such as reaction with ammonia (B1221849) or an amine. nih.gov This two-step sequence is often more practical than the direct use of propiolamide in the cycloaddition. The regioselectivity of the cycloaddition is controlled by the electronic properties of the dipole and dipolarophile, generally leading to the desired 3,5-disubstituted pattern. beilstein-journals.org

Table 3: Synthesis of 3-Nitroisoxazole Derivatives via 1,3-Dipolar Cycloaddition

1,3-Dipole Precursor Dipolarophile Intermediate Product Final Product
Dinitrofuroxan Ethyl propiolate Ethyl 3-nitroisoxazole-5-carboxylate This compound

Nitration of Isoxazole Precursors

While direct electrophilic nitration is a common method for functionalizing aromatic rings, its application to the isoxazole ring system requires careful consideration of its electronic properties. The isoxazole ring is not a typical aromatic system, and electrophilic attack generally occurs at the C4 position, which is the most electron-rich. researchgate.netreddit.com Therefore, achieving a nitro group specifically at the C3 position via direct nitration of a pre-formed isoxazole-5-carboxamide (B1310951) is not a favored or commonly reported pathway.

The positional selectivity for introducing the nitro group at the C3 position is not achieved by direct electrophilic substitution but is instead dictated by the choice of starting materials prior to ring formation. The most effective strategy for synthesizing 3-nitroisoxazoles is to use a building block that already contains the nitro group. researchgate.net

As mentioned previously (Section 2.1.2.1), the use of nitroformonitrile oxide as the 1,3-dipole in a cycloaddition reaction with an alkyne is the key to ensuring the nitro group is located at the C3 position of the resulting isoxazole ring. researchgate.net The regiochemistry of the 1,3-dipolar cycloaddition is controlled by the electronic and steric properties of both the dipole and the dipolarophile, and this specific combination of reactants selectively yields the 3-nitro substituted regioisomer. researchgate.net This "build-the-ring" strategy bypasses the regioselectivity challenges associated with attempting to functionalize the pre-existing heterocycle.

Condensation Reactions

Condensation reactions are crucial for the formation of the carboxamide functional group at the C5 position. This step typically occurs after the isoxazole ring has been constructed with a carboxylic acid or ester at the C5 position.

The synthesis involves the coupling of an isoxazole-5-carboxylic acid with ammonia or a primary/secondary amine. This amidation is a condensation reaction (forming water as a byproduct) and is often facilitated by coupling agents. Common reagents used to activate the carboxylic acid for this transformation include N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method provides a reliable and high-yielding route to the final this compound from its corresponding carboxylic acid precursor. A simple synthetic protocol for related 3,4-diaryl-isoxazole-5-carboxamides has been developed starting from readily available materials like arylnitromethanes, chloroacetamides, and aldehydes.

Advanced Synthetic Strategies

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of isoxazole synthesis, several green approaches have been explored. These methods focus on minimizing the use of hazardous solvents, reducing reaction times, and lowering energy consumption.

Key green chemistry techniques applicable to isoxazole synthesis include:

Microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for cycloaddition and condensation reactions by providing rapid and efficient heating.

Ultrasonication: The use of ultrasound can enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation.

Mechanochemistry: Solvent-free reactions conducted via grinding or ball-milling represent a significant green advancement. These methods reduce waste and can sometimes lead to different product selectivities compared to solution-phase reactions.

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly solvents like water, ionic liquids, or supercritical CO₂ is a core tenet of green chemistry. Water-assisted nitrile oxide cycloadditions have been shown to proceed efficiently, offering a sustainable alternative to organic solvents. researchgate.net

Table 2: Green Chemistry Approaches in Heterocyclic Synthesis

Green TechniqueReaction TypeAdvantagesReference
Mechanochemistry (Ball-milling)CycloadditionSolvent-free, short reaction time, high atom economy-
Water-assisted SynthesisCycloadditionEnvironmentally benign solvent, mild conditions researchgate.net
Supercritical CO₂CycloadditionNon-toxic, non-flammable solvent, easy product separation researchgate.net
Microwave IrradiationVariousReduced reaction time, increased yields-

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. abap.co.in The application of microwave irradiation in the synthesis of isoxazole derivatives has demonstrated considerable advantages, including reduced reaction times and improved efficiency. abap.co.insemanticscholar.org

The synthesis of related nitro-containing isoxazole compounds, such as 3-(2'-hydroxy-3'-nitro-5'-methylphenyl)-5-(aryl/heteryl) isoxazolines, provides a clear example of the benefits of microwave assistance. In a comparative study, the synthesis of these derivatives was carried out using both conventional heating and microwave irradiation. The results, as summarized in the table below, highlight the significant rate enhancement achieved with microwave heating.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 3-(2'-hydroxy-3'-nitro-5'-methylphenyl)-5-(aryl) isoxazolines | Compound | Substituent (Aryl) | Conventional Method | Microwave Method | | :--- | :--- | :--- | :--- | | | | Time (min) | Yield (%) | Time (min) | Yield (%) | | a | -H | 60 | 64 | 10 | 74 | | b | 2-Cl | 120 | 56 | 12 | 68 | | c | 4-Cl | 90 | 63 | 13 | 87 | | d | 4-F | 90 | 58 | 12 | 65 | | e | 4-OH | 120 | 60 | 10 | 75 | Data sourced from a study on the synthesis of related isoxazoline (B3343090) derivatives. researchgate.net

The data clearly indicates that microwave irradiation dramatically reduces reaction times from hours to minutes while simultaneously improving the product yields. researchgate.net This efficiency stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. abap.co.in This technique is considered a green chemistry approach due to its energy efficiency and potential to reduce the use of hazardous solvents. abap.co.in

Catalytic Systems in Isoxazole Ring Formation

The formation of the isoxazole ring is a critical step in the synthesis of this compound and its analogs. The most common and versatile method for constructing the isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. researchgate.netnih.gov The regioselectivity and efficiency of this reaction can be significantly enhanced through the use of various catalytic systems. beilstein-journals.orgnih.gov

Copper Catalysis: Copper catalysts, particularly copper(I) salts, are widely used to promote the [3+2] cycloaddition of nitrile oxides with terminal alkynes. nih.govmdpi.com This method, often referred to as a "click" reaction, is highly regioselective, typically affording 3,5-disubstituted isoxazoles in good yields at room temperature. beilstein-journals.orgnih.gov However, the scope of copper catalysis is generally limited to terminal alkynes. beilstein-journals.orgnih.gov

Ruthenium Catalysis: Ruthenium(II) catalysts have been shown to be effective for the synthesis of both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. beilstein-journals.orgnih.gov These catalysts can promote the cycloaddition reaction under mild conditions, offering high yields and excellent regioselectivity for a broader range of alkyne substrates compared to copper catalysts. beilstein-journals.orgnih.gov

Palladium Catalysis: Palladium catalysts have been employed in the intramolecular cyclization of alkynes and aldoximes to yield 3,4,5-trisubstituted isoxazoles. beilstein-journals.orgnih.gov While effective, this method may require the synthesis of specific precursors. beilstein-journals.orgnih.gov

Other Catalytic Systems: Recent research has explored the use of other metal catalysts to broaden the scope and improve the sustainability of isoxazole synthesis.

Gold(III) chloride (AuCl₃) has been used for the cycloisomerization of α,β-acetylenic oximes, providing a route to selectively synthesize 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org

Iron(III) nitrate (B79036) (Fe(NO₃)₃) , an inexpensive and environmentally friendly catalyst, has been utilized in the synthesis of isoxazoles from alkynes. This system can facilitate both self-coupling and cross-coupling reactions. organic-chemistry.org

The general mechanism for the catalyzed 1,3-dipolar cycloaddition involves the coordination of the catalyst to the alkyne, which activates it towards cycloaddition with the in situ generated nitrile oxide. This catalytic activation not only accelerates the reaction but also controls the regiochemical outcome.

Reactivity and Chemical Transformations of 3 Nitroisoxazole 5 Carboxamide

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the chemical behavior of the isoxazole (B147169) ring, rendering it susceptible to various transformations, most notably reduction and nucleophilic aromatic substitution.

The conversion of the nitro group in 3-nitroisoxazole (B15234883) derivatives to an amino group is a key transformation, yielding 3-amino-isoxazole compounds that are valuable building blocks in medicinal chemistry. google.com While direct experimental data for the reduction of 3-Nitroisoxazole-5-carboxamide is not extensively detailed in the provided search results, several established methods for the reduction of aromatic and heterocyclic nitro compounds are applicable.

Commonly employed methods include catalytic hydrogenation. This environmentally benign approach often utilizes catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts in the presence of a hydrogen source. acs.orgsigmaaldrich.comuobaghdad.edu.iqresearchgate.net For instance, palladium-on-carbon assisted hydrogenolysis has been successfully used to reduce substituted 3-(2-nitrophenyl)isoxazoles, leading to the corresponding amino compounds. acs.org Another effective method is the use of metals in acidic media, such as iron powder in acetic acid. researchgate.netchemistrysteps.comsigmaaldrich.comrsc.org This classical method is known for its efficiency in reducing nitroarenes. researchgate.netchemistrysteps.comsigmaaldrich.com Stannous chloride (SnCl2) in an appropriate solvent like ethanol (B145695) or ethyl acetate (B1210297) is another widely used reagent for the reduction of nitro groups on aromatic and heterocyclic rings. nih.govnih.govresearchgate.netrsc.orgresearchgate.net The reduction of methyl 3-methoxy-4-nitroisoxazole-5-carboxylate using iron powder in a mixture of acetic acid and water has been reported to yield the corresponding amino derivative, suggesting this method's applicability to similar isoxazole systems. nih.gov

These reduction methods transform the electronic properties of the isoxazole ring, converting the strongly electron-withdrawing nitro group into an electron-donating amino group, which in turn alters the reactivity of the molecule for subsequent synthetic steps.

The isoxazole ring in 5-nitroisoxazoles is activated towards nucleophilic aromatic substitution (SNAr), where the nitro group at position 5 acts as a good leaving group. mdpi.commasterorganicchemistry.combsuedu.ru This reactivity allows for the introduction of a variety of functional groups onto the isoxazole core. mdpi.commasterorganicchemistry.com The presence of an electron-withdrawing group, such as the carboxamide at the 3-position, further facilitates this reaction. An efficient protocol for the functionalization of the isoxazole ring through SNAr reactions has been developed, highlighting excellent chemical yields and mild reaction conditions. bsuedu.ru

The nitro group of 5-nitroisoxazoles can be displaced by oxygen-based nucleophiles. For instance, the reaction of 3-carboxamide-5-nitroisoxazole with hydroquinone, an O,O-bis(nucleophile), has been reported. mdpi.commasterorganicchemistry.com Due to the low solubility of the starting amide in acetonitrile (B52724) at room temperature, the reaction required heating at reflux for 6 hours to achieve a 74% yield of the corresponding bis(isoxazole) product. mdpi.commasterorganicchemistry.com

Table 1: SNAr Reactions with Oxygen Nucleophiles

Nucleophile Conditions Product Yield (%)

Data sourced from references mdpi.commasterorganicchemistry.com.

Nitrogen nucleophiles, such as amines, readily participate in SNAr reactions with 5-nitroisoxazoles. mdpi.commasterorganicchemistry.com The reactions of 5-nitroisoxazoles with aliphatic diamines have been studied, although these can sometimes lead to complex product mixtures requiring optimization of reaction conditions. mdpi.com The use of tert-butanol (B103910) as a solvent has been found to improve the yields of these reactions. mdpi.com

Table 2: SNAr Reactions with Nitrogen Nucleophiles

Nucleophile Conditions Product Yield (%)

Data sourced from reference mdpi.com.

Sulfur nucleophiles are also effective in displacing the nitro group in 5-nitroisoxazoles. mdpi.commasterorganicchemistry.com Reactions with dithiols have been successfully carried out to produce bis(isoxazole) derivatives with S,S-linkers in good yields. mdpi.com Similar to reactions with nitrogen nucleophiles, using tert-butanol as the solvent was found to be beneficial. mdpi.com

Table 3: SNAr Reactions with Sulfur Nucleophiles

Nucleophile Conditions Product Yield (%)

Data sourced from reference mdpi.com.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Reactions at the Carboxamide Moiety

The carboxamide group at the 5-position of the isoxazole ring can undergo various transformations typical of amides, although its reactivity can be influenced by the electronic nature of the isoxazole ring.

One significant reaction of primary amides is dehydration to form nitriles. nih.govlboro.ac.uk This transformation is typically achieved using strong dehydrating agents. A method for the dehydration of heterocyclic carboxamides to the corresponding carbonitriles using cyanuric chloride in N,N-dimethylformamide (DMF) has been reported to proceed under mild conditions with good yields. lboro.ac.uk While this method has been successfully applied to oxazole (B20620) carboxamides, its direct application to this compound has not been explicitly documented in the provided search results. lboro.ac.uk Other common dehydrating agents for converting amides to nitriles include phosphorus pentoxide (P2O5), phosphorus oxychloride (POCl3), and thionyl chloride (SOCl2). nih.govnih.gov

Hydrolysis of the carboxamide to the corresponding carboxylic acid is another potential transformation. The hydrolysis of a 4,5-dihydroisoxazole-5-carboxamide derivative to its carboxylic acid has been observed during biotransformation studies, suggesting that the carboxamide group on an isoxazole-related ring system is susceptible to hydrolysis. This reaction would convert this compound into 3-Nitroisoxazole-5-carboxylic acid.

Furthermore, the carboxamide functionality can be a precursor for the synthesis of other derivatives. For example, isoxazole-4-carboxamides have been synthesized by reacting the corresponding isoxazole-4-carboxylic acid chloride with various amines. This suggests that this compound could potentially be synthesized from 3-Nitroisoxazole-5-carboxylic acid and ammonia (B1221849), or its derivatives could be prepared via the corresponding acid chloride.

Amidation and Hydrazinolysis

While this compound is itself an amide, its precursor, a corresponding ester or acyl chloride, readily undergoes amidation with various amines to yield a library of N-substituted carboxamides. For instance, parallel solution-phase synthesis has been employed to create a 72-membered library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides, demonstrating the feasibility of this approach for generating chemical diversity. nih.gov

Hydrazinolysis, the cleavage of a chemical bond by reaction with hydrazine, can be applied to amides, although it is a challenging transformation. The addition of ammonium (B1175870) salts has been shown to significantly accelerate the hydrazinolysis of unactivated amide bonds, a method that demonstrates broad substrate scope. rsc.org This reaction typically results in the formation of acyl hydrazides and the corresponding amine, providing a route to further functionalization. nih.gov

Modifications of the Amide Nitrogen

The nitrogen atom of the carboxamide group can be directly functionalized through various chemical reactions. These modifications allow for the introduction of a wide range of substituents, further expanding the chemical space accessible from the this compound core. N-alkylation and N-acylation are common strategies to introduce alkyl and acyl groups, respectively. For example, pyrazole (B372694) carboxylic acid amides have been synthesized from corresponding acyl chlorides and sulfonamides, illustrating a method for creating complex amide derivatives. nih.gov These reactions typically involve deprotonation of the amide nitrogen followed by reaction with an electrophile.

Reactivity of the Isoxazole Ring System

The 3-nitroisoxazole ring is an electron-deficient system, a characteristic that governs its reactivity. The strong electron-withdrawing nature of the nitro group at the C3 position significantly influences the outcomes of reactions involving the heterocyclic core.

Ring-Opening Reactions

The isoxazole ring can undergo cleavage under various conditions, leading to the formation of acyclic compounds that can serve as versatile synthetic intermediates. Reductive ring-opening of isoxazoles can be achieved using reagents like molybdenum hexacarbonyl [Mo(CO)6] in the presence of water, which cleaves the N-O bond to yield β-aminoenones. rsc.org Another approach involves treating isoxazoles with an electrophilic fluorinating agent, such as Selectfluor®, which results in a ring-opening fluorination to produce tertiary fluorinated carbonyl compounds. researchgate.netorganic-chemistry.org This reaction proceeds via electrophilic fluorination followed by deprotonation and N–O bond cleavage. researchgate.netorganic-chemistry.org Additionally, certain nitroisoxazolone derivatives have been observed to undergo ring-opening when treated with water or methanol, generating nitrile oxides or other functionalized acyclic products. researchgate.net

Functionalization at Ring Positions (e.g., C3, C4)

Direct functionalization of the isoxazole ring allows for the introduction of substituents at its carbon atoms. While the C3 position is substituted with a nitro group, the C4 position is a potential site for reaction. The electron-deficient nature of the ring makes it susceptible to nucleophilic attack. For instance, the C4 position of pyridines, another nitrogen-containing heterocycle, can be selectively functionalized via metalation using reagents like n-butylsodium, followed by reaction with electrophiles. nih.govnih.gov Similar strategies could potentially be applied to the 3-nitroisoxazole system. The synthesis of 3-nitro-4-arylisoxazoles has been reported through the reaction of aromatic aldehydes with excess nitromethane (B149229) under copper catalysis, indicating that functionalization at the C4 position is achievable. researchgate.netrsc.org

Reactions Involving Alkyl/Methylene (B1212753) Groups at C5 (if present in derivatives)

Derivatives of 3-nitroisoxazole featuring an active methylene group at the C5 position exhibit characteristic reactivity due to the electron-withdrawing effect of the adjacent nitroisoxazole ring. researchgate.net This acidity allows the methylene group to act as a nucleophile in various condensation reactions.

Vinylogous Nitroaldol (Henry Type) Reactions

The vinylogous nitroaldol reaction, an extension of the classical Henry reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. In the case of 3-nitroisoxazole derivatives, such as the closely related 3,5-dimethyl-4-nitroisoxazole (B73060), the methyl group at the 5-position can be deprotonated to form a nucleophilic nitronate intermediate. This intermediate can then attack a carbonyl compound in a vinylogous fashion.

An efficient "on water" promoted direct catalytic vinylogous addition of 3,5-dimethyl-4-nitroisoxazole to aldehydes and trifluoromethyl ketones has been demonstrated to produce Henry (nitroaldol) adducts in excellent yields. epa.govresearchgate.net This reaction highlights an environmentally friendly approach to synthesizing these adducts. The resulting trifluoromethyl tertiary alcohol product can be further transformed into a corresponding styrene (B11656) derivative, which can act as a Michael acceptor in subsequent reactions. epa.gov

Furthermore, an organocatalytic enantioselective vinylogous Henry reaction of 3,5-dimethyl-4-nitroisoxazole with trifluoromethyl ketones has been developed. scispace.com This method allows for the synthesis of products bearing a CF3 group attached to a tetrasubstituted stereocenter with good yields and moderate to good enantioselectivities under mild conditions. scispace.com The reaction is believed to proceed through deprotonation of the nitroisoxazole by a tertiary amine catalyst, followed by the activation of the trifluoromethyl ketone via hydrogen bonding with a squaramide moiety, leading to a Si-face attack of the anion to yield the (R)-enantiomer of the product. scispace.com A gram-scale reaction has been successfully performed, demonstrating the scalability of this protocol. scispace.com

Similarly, 3,5-diethyl-4-nitroisoxazole has been shown to react with various carbonyl compounds in the presence of an amine catalyst to afford vinylogous nitroaldol adducts. researchgate.net

Table 1: Examples of Vinylogous Henry Reactions with 3,5-dialkyl-4-nitroisoxazoles

Nitroisoxazole DerivativeCarbonyl CompoundCatalyst/ConditionsProduct TypeYieldReference
3,5-dimethyl-4-nitroisoxazoleVarious aldehydes and trifluoromethyl ketones"on water", catalyticHenry (nitroaldol) adductsExcellent epa.govresearchgate.net
3,5-dimethyl-4-nitroisoxazoleTrifluoromethyl ketonesOrganocatalyst (squaramide)Chiral tertiary alcoholsGood scispace.com
3,5-diethyl-4-nitroisoxazoleVarious carbonyl compoundsAmine catalystVinylogous nitroaldol adductsNot specified researchgate.net
Mannich Reactions

The synthetic utility of the nitro-Mannich reaction is well-established, as the resulting β-nitroamines can be converted into various synthetically valuable derivatives. nih.gov Given the acidic nature of protons alpha to the nitro group in nitroalkanes, it is conceivable that under appropriate basic conditions, a nitronate could be generated from a suitable precursor related to this compound, which could then react with an in situ-formed imine. The reaction is often facilitated by electron-withdrawing groups on the imine. nih.gov

Michael Addition Reactions

The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The vinylogous products formed from the Henry-type reactions of 3,5-dimethyl-4-nitroisoxazole can serve as Michael acceptors. For instance, the styrene derivative obtained from the vinylogous Henry reaction of 3,5-dimethyl-4-nitroisoxazole can undergo a vinylogous 1,6-Michael addition with nitromethane. epa.gov

Furthermore, 3,5-dimethyl-4-nitroisoxazole itself can act as a nucleophile in Michael additions. An organocatalyzed asymmetric vinylogous Michael addition of 3,5-dimethyl-4-nitroisoxazole to aromatic α,β-unsaturated aldehydes has been reported. researchgate.net This reaction demonstrates the versatility of the deprotonated nitroisoxazole as a soft nucleophile.

The reactivity of nitroalkenes in Michael additions is well-documented, where they serve as Michael acceptors for various nucleophiles, including 1,3-dicarbonyl compounds. rsc.org This suggests that if this compound were converted into an α,β-unsaturated derivative, it would likely be a competent Michael acceptor.

Retro-Henry Reactions

The Henry reaction is reversible, and the reverse reaction is known as the retro-Henry reaction. wikipedia.org This process involves the cleavage of the carbon-carbon bond formed during the Henry reaction, typically under basic conditions, to regenerate the starting nitroalkane and carbonyl compound.

Studies on the mechanism of the Henry reaction have included retro-nitroaldol experiments. For example, a racemic β-nitroalcohol can be decomposed back to the corresponding aldehyde when treated with a strong base like potassium tert-butoxide (tBuOK) or an organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com This reversibility can be a challenge in achieving high yields in the forward Henry reaction, especially with less reactive substrates, where the rate of the retro-nitroaldol reaction may be significant. mdpi.com The tendency for reversibility is also noted in nitroaldol reactions involving low molecular weight aliphatic ketones. scielo.br In some cases, the retro-Henry reaction can be a key step in a reaction sequence, for instance, where a β-nitroalcohol undergoes a retro-nitroaldol reaction followed by a new nitroaldol reaction with a more electrophilic aldehyde present in the reaction mixture. scielo.br

Friedel-Crafts Alkylation

The Friedel-Crafts reaction is a fundamental method for attaching substituents to an aromatic ring and proceeds via electrophilic aromatic substitution. wikipedia.org The two main types are alkylation and acylation. These reactions typically employ a strong Lewis acid catalyst, such as aluminum chloride, to generate a potent electrophile. wikipedia.org

While the isoxazole ring possesses aromatic character, its reactivity in Friedel-Crafts reactions can be influenced by the substituents present. The electron-withdrawing nitro group at the 3-position of this compound would be expected to deactivate the isoxazole ring towards electrophilic substitution. Friedel-Crafts reactions generally fail with strongly deactivated aromatic systems. libretexts.org

However, Friedel-Crafts alkylations of more electron-rich N-heterocycles, such as indoles and pyrroles, with nitroalkenes have been successfully achieved using metal-bisoxazoline complexes as catalysts. nih.govsemanticscholar.org This suggests that under specific catalytic conditions, related transformations might be possible, although the highly deactivated nature of the 3-nitroisoxazole ring would likely present a significant challenge. Intramolecular Friedel-Crafts reactions are also a common strategy for the synthesis of polycyclic systems. masterorganicchemistry.com

Derivatization Strategies and Analog Development

Synthesis of Isoxazole-Carboxamide Analogues

The synthesis of analogues of 3-nitroisoxazole-5-carboxamide primarily involves the modification of the carboxamide portion of the molecule. This is typically achieved by reacting a 3-nitroisoxazole-5-carbonyl chloride or a 3-nitroisoxazole-5-carboxylic acid (activated with a coupling agent) with a diverse range of primary or secondary amines. This approach allows for the systematic introduction of various substituents, enabling a thorough investigation of their effects on the molecule's properties.

Aromatic Amines: The reaction with various anilines (substituted with different functional groups) introduces aryl substituents. These can range from simple phenyl groups to more complex, substituted aromatic systems. The nature and position of substituents on the aromatic ring can significantly influence the compound's conformation and potential for intermolecular interactions.

Aliphatic Amines: The use of alkyl and cycloalkyl amines leads to the formation of N-alkyl and N-cycloalkyl carboxamides. This allows for the investigation of the impact of chain length, branching, and the presence of cyclic structures on the molecule's characteristics.

The general synthetic approach is outlined below:

Table 1: General Synthetic Scheme for N-Substituted this compound Analogs

Starting Material Reagent Reaction Condition Product
3-Nitroisoxazole-5-carboxylic acid Oxalyl chloride or SOCl₂ Inert solvent (e.g., DCM, THF) 3-Nitroisoxazole-5-carbonyl chloride
3-Nitroisoxazole-5-carbonyl chloride R-NH₂ (Aromatic or Aliphatic amine) Base (e.g., Et₃N, pyridine), Inert solvent N-Substituted this compound
3-Nitroisoxazole-5-carboxylic acid R-NH₂, Coupling agent (e.g., EDC, HOBt) Inert solvent (e.g., DMF, DCM) N-Substituted this compound

Electron-Withdrawing Groups (EWGs): The introduction of EWGs (e.g., -NO₂, -CN, -CF₃, halogens) on an aromatic amine substituent can decrease the electron density on the amide nitrogen and the isoxazole (B147169) ring. This can influence the acidity of the N-H proton and affect hydrogen bonding capabilities. In some heterocyclic systems, the presence of strong EWGs has been shown to enhance certain biological activities by altering the molecule's interaction with biological targets. For instance, the electron-withdrawing effect of a cyano group on a phenylacetamide ring has been observed to create an electron-rich region localized over itself and the carbonyl moiety, which can influence binding interactions. researchgate.net

Electron-Releasing Groups (ERGs): Conversely, the incorporation of ERGs (e.g., -CH₃, -OCH₃, -NH₂) on an aromatic amine substituent increases the electron density on the amide nitrogen. This can enhance the basicity of the amide and alter its hydrogen bonding properties. Studies on other classes of compounds have shown that ERGs can significantly impact biological activity, sometimes leading to an increase or decrease in potency depending on the specific target and interactions. nih.gov

The systematic variation of these electronic effects is a key strategy in the rational design of new this compound analogs with desired properties.

Development of Hybrid Compounds

The development of hybrid compounds involves chemically linking the this compound core with other distinct molecular scaffolds known for their biological relevance. This molecular hybridization approach aims to create novel chemical entities with potentially synergistic or unique properties derived from the combination of the individual pharmacophores.

The synthesis of hybrid molecules that combine the this compound scaffold with an indole (B1671886) moiety is an area of significant interest. Indole rings are a common feature in many biologically active natural products and synthetic compounds. The general strategy to create these hybrids involves the coupling of a 3-nitroisoxazole-5-carboxylic acid with an amino-functionalized indole derivative. For example, reacting 3-nitroisoxazole-5-carbonyl chloride with tryptamine (B22526) (2-(1H-indol-3-yl)ethanamine) would yield an N-(2-(1H-indol-3-yl)ethyl)-3-nitroisoxazole-5-carboxamide. The synthesis of indole-3-isoxazole-5-carboxamide derivatives has been accomplished by treating 3-acetylindole (B1664109) with diethyl oxalate, followed by reaction with hydroxylamine (B1172632) hydrochloride to form the isoxazole ring, which is then hydrolyzed and coupled with an amine. frontiersin.org

Table 2: Representative Synthetic Scheme for Indole-Isoxazole Hybrids

Isoxazole Precursor Indole Precursor Coupling Method Hybrid Product
3-Nitroisoxazole-5-carboxylic acid Aminomethylindole or Tryptamine Amide coupling (e.g., EDC/HOBt) Indole-isoxazole hybrid

A notable derivatization strategy involves the incorporation of the nitroisoxazole moiety into complex spirocyclic systems, such as spiro[pyrrolidin-oxindole]. A series of 3'-(nitroisoxazole)spiro[pyrrolidin-3,2'-oxindoles] containing a trifluoromethyl group have been synthesized. nih.gov The synthetic approach for these compounds typically involves a 1,3-dipolar cycloaddition reaction. nih.gov In this reaction, an azomethine ylide, generated in situ from the condensation of an isatin (B1672199) derivative and an amino acid (like sarcosine), reacts with a 3-methyl-4-nitro-5-styrylisoxazole (B11997846) derivative. This cycloaddition constructs the spiro[pyrrolidin-oxindole] core with the nitroisoxazole group attached to the pyrrolidine (B122466) ring.

Table 3: Example of Synthesized Spiro[pyrrolidin-oxindole] Nitroisoxazole Derivatives

Compound ID Isatin Derivative Styrylisoxazole Derivative Key Features
3d (as reported in a study) 6-Chloro-isatin imine 3-Methyl-4-nitro-5-styrylisoxazole Contains a 6-chloro-oxindole and a 5'-(trifluoromethyl) group on the pyrrolidine ring.

This synthetic strategy allows for the creation of structurally complex and rigid molecules that combine the features of the nitroisoxazole, oxindole, and pyrrolidine rings.

Table 4: Conceptual Synthetic Approach for Bis(isoxazole) Derivatives

Isoxazole Precursor Linker Molecule Reaction Type Potential Product
3-Nitroisoxazole-5-carbonyl chloride (2 eq.) Diamine (e.g., ethylenediamine) Amide bond formation Bis(this compound) with an alkyl linker
3-Nitroisoxazole-5-carboxylic acid (2 eq.) Dihydroxy compound (e.g., hydroquinone) Esterification Bis(3-nitroisoxazole-5-carboxylate) with an aryl linker

This strategy allows for the creation of dimeric structures where the two isoxazole units can potentially interact with multiple binding sites or create unique conformational properties.

Regioselective Synthesis of Substituted Isoxazoles

The biological activity of isoxazole-based compounds is profoundly influenced by the nature and position of substituents on the heterocyclic ring. Consequently, the development of synthetic methodologies that allow for precise control over the substitution pattern—a concept known as regioselectivity—is of paramount importance in medicinal chemistry. While the classical approach to isoxazole synthesis, such as the Claisen condensation of 1,3-dicarbonyl compounds with hydroxylamine, is well-established, it often suffers from a lack of regioselectivity, leading to the formation of mixtures of isomeric products. nih.gov This challenge has spurred the development of advanced, highly regioselective strategies to construct specifically substituted isoxazoles.

Several modern synthetic routes have been established to overcome the limitations of classical methods, providing controlled access to specific isoxazole regioisomers. These methods often rely on carefully chosen precursors and reaction conditions to direct the cyclization process.

Cyclocondensation from β-Enamino Diketones

One effective strategy involves the use of β-enamino diketones as precursors for cyclocondensation reactions with hydroxylamine. Research has demonstrated that by systematically varying the reaction conditions and the structure of the β-enamino diketone, it is possible to achieve regiochemical control over the synthesis. nih.gov This approach has enabled the selective synthesis of four of the six possible regioisomers, including 4,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted isoxazoles, making it a powerful tool for creating diverse isoxazole libraries. nih.gov

One-Pot Synthesis from α,β-Unsaturated Carbonyls

An efficient and highly regioselective one-pot synthesis has been developed for preparing 3-substituted and 3,5-disubstituted isoxazoles from readily available α,β-unsaturated aldehydes and ketones. acs.org This method involves the reaction with N-hydroxyl-4-toluenesulfonamide under mild conditions. acs.org The procedure is noted for its high degree of regioselectivity, with studies reporting that no regioisomers were formed in the analyzed cases. acs.org This strategy is particularly valuable for synthesizing 3-substituted isoxazoles, which can be challenging to prepare via other routes. acs.org

α,β-Unsaturated Carbonyl (Reactant)Substituents (R¹, R²)ProductYield (%)Reference
CinnamaldehydeR¹=Ph, R²=H3-Phenylisoxazole85 acs.org
CrotonaldehydeR¹=Me, R²=H3-Methylisoxazole75 acs.org
BenzalacetoneR¹=Ph, R²=Me3-Phenyl-5-methylisoxazole95 acs.org
ChalconeR¹=Ph, R²=Ph3,5-Diphenylisoxazole92 acs.org

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between nitrile oxides and alkynes is a fundamental and widely utilized method for constructing the isoxazole ring. mdpi.comnih.gov This reaction is inherently regioselective and serves as a robust route to 3,5-disubstituted isoxazoles. nih.gov To improve efficiency, one-pot procedures have been developed, for instance, using copper(I) catalysis to facilitate the reaction between in situ-generated nitrile oxides and terminal acetylenes. nih.gov This approach allows for the rapid synthesis of a wide array of isoxazole derivatives.

Synthesis from Propargylic Alcohols

A distinct regioselective method utilizes propargylic alcohols as the starting material. In this transformation, primary and secondary propargylic alcohols react with reagents such as N-iodosuccinimide (NIS) and N-tert-butyl hydroxylamine hydrochloride to yield 5-substituted, 3-substituted, and 3,5-substituted isoxazoles in moderate to good yields. researchgate.net The reaction is believed to proceed through an electrophilic-intercepted Meyer-Schuster rearrangement, which forms an α-iodo enone or enal intermediate in situ, followed by intermolecular cyclocondensation. researchgate.net This method has been successfully applied to the synthesis of the anti-inflammatory drug valdecoxib. researchgate.net

Synthesis of Isoxazole-5-carboxamides

Specific methodologies have been developed for the synthesis of isoxazole-5-carboxamides, which are structurally related to this compound. One such procedure allows for the creation of 3,4-diaryl-isoxazole-5-carboxamides from arylnitromethanes, chloroacetamides, and aldehydes. bohrium.com The process involves multiple steps, including the formation and subsequent rearrangement of an intermediate 3,4-diaryl-5-carboxamido-isoxazoline N-oxide to yield the final isoxazole-5-carboxamide (B1310951) product. bohrium.com

ReactantsKey IntermediateProduct ClassReference
Arylnitromethanes, Chloroacetamides, Aldehydes3,4-diaryl-5-carboxamido-isoxazoline N-oxide3,4-diaryl-isoxazole-5-carboxamides bohrium.com
5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid, Aniline (B41778) derivativesActivated carboxylic acid (e.g., with EDC)5-methyl-3-phenylisoxazole-4-carboxamides nih.gov

Furthermore, isoxazole-carboxamide derivatives can be synthesized via standard amide coupling reactions. In this approach, a pre-synthesized isoxazole-carboxylic acid is activated and then reacted with a desired amine. For example, 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives have been prepared by coupling 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid with various aniline derivatives using coupling agents like N'-(ethylcarbonimidoyl)-N,N-dimethylpropane-1,3-diamine (EDC) and 4-(dimethylamino)pyridine (DMAP). nih.gov This modular approach is highly effective for generating libraries of analogs for structure-activity relationship studies.

Structure Activity Relationship Sar Studies in Isoxazole Carboxamide Systems

Impact of Nitro Group Position and Reactivity on Biological Activities

The presence and position of a nitro group on the isoxazole (B147169) ring are critical determinants of biological activity. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the heterocyclic ring system. nih.gov Its position can drastically alter the potency and even the type of biological activity observed.

Research on related nitro-heterocyclic compounds, such as nitroimidazoles, provides a valuable framework for understanding these effects. Studies have shown that the nitro group is essential for both aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen) activity against Mycobacterium tuberculosis. nih.gov The key distinction lies in its placement. For instance, in nitroimidazoles, a nitro group at the 4-position confers both aerobic and anaerobic activity, whereas a 5-nitroimidazole is typically active only under anaerobic conditions. nih.gov This distinction highlights that the precise positioning of the nitro group dictates the compound's mechanism of action and its effectiveness in different biological environments.

The reactivity of the nitro group is also fundamental to its biological function. For many nitro-heterocyclic drugs, their mechanism involves enzymatic reduction of the nitro group within the target organism or cell. nih.gov This reduction can lead to the formation of reactive nitrogen species, such as nitroso and hydroxylamine (B1172632) intermediates, which are often the ultimate trypanocidal or cytotoxic agents. nih.govresearchgate.net The susceptibility of the nitro group to this bioreduction is a key factor; a nitro group on a heterocyclic ring is often more readily reduced than one on a simple benzene (B151609) ring, enhancing its potential as a pharmacophore. researchgate.net

Compound ClassNitro Group PositionImpact on Biological ActivitySource(s)
Nitroimidazoles4-positionConfers both aerobic and anaerobic antitubercular activity. nih.gov
Nitroimidazoles5-positionTypically confers only anaerobic antitubercular activity. nih.govnih.gov
Nitro-heterocyclesGeneralEssential for activity; undergoes bioreduction to form cytotoxic products. nih.govresearchgate.net

Role of Carboxamide Substituents on Molecular Interactions

SAR studies have demonstrated that modifications to the groups attached to the carboxamide can enhance biological effects. For example, in a series of benzo[b]thiophene derivatives, the presence of a carboxamide at the C-3 position was found to enhance anti-proliferative activity against breast cancer cells. researchgate.net Further modifications, such as introducing a nitrogen-containing heterocycle, can lead to even greater enhancements in activity. researchgate.net

In other systems, specific substitutions on a phenyl ring attached to the carboxamide have been shown to create ideal binding interactions. The introduction of 3,4-dimethoxy groups on one phenyl ring and a chlorine atom on another pushed a 5-methyl-isoxazole ring into a secondary binding pocket of the COX-2 enzyme, significantly improving binding. nih.gov These findings underscore the importance of the size, shape, and electronic properties of the carboxamide substituents in achieving optimal orientation and interaction within a target's active site. mdpi.comresearchgate.net

Compound SeriesCarboxamide SubstituentObserved EffectSource(s)
Phenyl-isoxazole-carboxamides3,4-dimethoxy phenyl and chlorophenylEnhanced binding interactions with COX-2 enzyme. nih.gov
Benzo[b]thiophene-carboxamidesNitrogen-containing heterocyclesEnhanced anti-proliferative activity in breast cancer cells. researchgate.net
Isoxazole-3-carboxamides1S, 3R-3-aminocyclohexanolAided both potency and solubility in TRPV1 antagonists. researchgate.net

Relationship Between Lipophilicity and Biological Profile

Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a critical physicochemical parameter that influences the entire biological profile of a drug candidate. It affects absorption, distribution, metabolism, and excretion (ADME). For isoxazole-carboxamide systems, a clear relationship often exists between a compound's lipophilicity and its biological activity.

Studies on parallel libraries of aromatic carboxamides have shown a direct correlation between lipophilicity and antitumour activity. nih.gov In one study comparing thiophene- and furan-based carboxamides, the more lipophilic thiophene (B33073) derivatives consistently showed higher antiproliferative activity against A431 cells. nih.gov This suggests that for certain targets, increased lipophilicity may enhance membrane permeability, allowing more of the compound to reach its intracellular site of action. Lipophilicity can be determined experimentally through chromatographic methods (log k') or estimated computationally (CLogP), with both methods often showing good correlation. nih.gov

However, the relationship is not always linear. For a series of thiazolyl-azoles, principal component analysis revealed that the compounds with the best anti-inflammatory and antioxidant effects had medium, rather than high, values of lipophilicity. nih.govmdpi.com This indicates that an optimal lipophilicity range may exist for certain biological targets, where a balance must be struck between membrane permeability and aqueous solubility to ensure effective interaction with the target protein.

Compound ClassLipophilicity ParameterRelationship to Biological ActivitySource(s)
Aromatic Carboxamideslog k' and CLogPHigher lipophilicity correlated with higher antitumour activity. nih.gov
Thiazolyl-azolesRM0Medium lipophilicity values correlated with the best anti-inflammatory and antioxidant effects. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to develop correlations between the physicochemical properties of chemical substances and their biological activities. chemijournal.com For isoxazole-carboxamide systems and related heterocycles, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable for understanding the structural requirements for activity. mdpi.com

These models generate 3D contour maps that visualize the regions around a molecule where certain properties (e.g., steric bulk, electrostatic charge) are predicted to enhance or decrease biological activity. For a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives, robust CoMFA and CoMSIA models were developed to predict their inhibitory activity against Lysine Specific Demethylase 1 (LSD1), an anticancer target. rsc.org The statistical validity of these models is assessed using parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability.

The insights gained from these models provide valuable guidance for the design of new, more potent inhibitors by highlighting the specific structural modifications that are most likely to improve activity. rsc.orgnih.gov

Study SubjectQSAR Modelq² (Predictive Ability)r² (Goodness of Fit)Source(s)
Thieno[3,2-b]pyrrole-5-carboxamidesCoMFA0.7830.944 rsc.org
Thieno[3,2-b]pyrrole-5-carboxamidesCoMSIA0.7280.982 rsc.org
Thieno-pyrimidine derivativesCoMFA0.8180.917 mdpi.com
Thieno-pyrimidine derivativesCoMSIA0.8010.897 mdpi.com

Conformational Analysis and Binding Site Interactions

Understanding the three-dimensional structure (conformation) of a molecule and how it interacts with its biological target at an atomic level is fundamental to drug design. Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict and analyze these interactions.

Molecular docking studies can identify the likely binding pose of a ligand within a protein's active site and highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and steric clashes. nih.gov For example, docking studies on isoxazole-carboxamide derivatives have revealed that a hydrogen bond interaction between the nitrogen atom of the carboxamide chain and the amino acid residue Glu138 is important for binding to HIV-1 reverse transcriptase. researchgate.net Similarly, for a series of LSD1 inhibitors, docking and MD simulations identified Asn535 as a crucial residue for stabilizing the inhibitor in the binding site. rsc.org

Conformational dynamics, or how the shape of a protein and ligand change over time, also play a distinct role. nih.gov MD simulations can assess the stability of a predicted ligand-protein complex and study the dynamic changes that occur upon binding. nih.gov This detailed understanding of binding modes and conformational flexibility allows for the rational design of new derivatives with improved affinity and specificity for their intended target.

Compound/SystemKey Interacting Residue(s)Type of InteractionMethod of AnalysisSource(s)
Isoxazole-carboxamide NNRTIsGlu138Hydrogen BondMolecular Docking researchgate.net
Thieno[3,2-b]pyrrole-5-carboxamidesAsn535Stabilization/InteractionMolecular Docking, MD Simulation rsc.org
Phenyl-isoxazole-carboxamidesVarious (COX-2 active site)Hydrophobic Interactions, Steric FitMolecular Docking, MD Simulation nih.gov

Mechanistic Investigations of Biological Activities in Vitro and Molecular Focus

Antimicrobial Mechanisms of Action

The antimicrobial effects of 3-nitroisoxazole-5-carboxamide are largely attributed to the presence of the nitro group, a feature common to many nitroaromatic and nitroheterocyclic compounds used as antimicrobial agents. The prevailing understanding is that this functional group acts as a prodrug element, requiring metabolic activation within the target organism to exert its toxic effects.

Generation of Reactive Intermediates via Nitro Group Bioreduction

A key mechanism underlying the antimicrobial activity of nitro-containing compounds is their bioreduction within the microbial cell. This process is catalyzed by nitroreductase enzymes present in various microorganisms. These enzymes transfer electrons to the nitro group, reducing it to form highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, as well as nitro radical anions.

These reactive species can induce significant cellular damage through multiple pathways. They are capable of covalently modifying and inactivating essential macromolecules, including proteins, lipids, and nucleic acids. This indiscriminate damage disrupts vital cellular functions, ultimately leading to microbial cell death. The generation of these reactive intermediates is a well-established mechanism for other nitroaromatic drugs and is considered a primary mode of action for this compound and related compounds.

Targeting Essential Microbial Enzymes or Cellular Processes

For instance, some carboxamide derivatives have been investigated for their ability to interfere with crucial bacterial processes. One such area of exploration is the inhibition of enzymes involved in vital metabolic pathways, such as de novo purine (B94841) biosynthesis, which is essential for microbial growth and proliferation. nih.gov By targeting enzymes unique to microbes, these compounds can achieve selective toxicity. nih.gov While direct inhibition of a specific enzyme by this compound itself is an area of ongoing research, the broader class of carboxamides has shown potential in targeting key cellular functions beyond the non-specific damage caused by reactive intermediates. nih.govfrontiersin.org

Anti-Trypanosomal Activity Mechanisms

The anti-trypanosomal activity of nitroisoxazole derivatives is mechanistically linked to the bioreduction of their nitro group, a process analogous to their antibacterial action but occurring within the parasite. nih.gov Organisms like Trypanosoma cruzi, the causative agent of Chagas disease, possess nitroreductase enzymes that can activate these compounds. nih.govnih.govsemanticscholar.org

This activation leads to the generation of reactive oxygen species (ROS) and other radical species, inducing a state of oxidative stress within the parasite. nih.govh1.conih.govresearchgate.net Trypanosomes have a limited capacity to manage oxidative stress, making them particularly vulnerable to this mechanism. The resulting damage to intracellular macromolecules is a significant contributor to the compound's trypanocidal effect. nih.gov

Furthermore, some studies suggest that in addition to inducing oxidative stress, these compounds may also inhibit essential parasitic enzymes. One such potential target is cruzipain, a major cysteine protease in T. cruzi that plays a critical role in its lifecycle. nih.gov The dual mechanism of inducing oxidative stress and potentially inhibiting key enzymes enhances the anti-trypanosomal efficacy of nitroisoxazole derivatives. nih.gov

Anticancer Mechanisms of Action

The anticancer properties of compounds based on the isoxazole-carboxamide scaffold are being actively explored, with evidence pointing towards both general cytotoxic effects and the modulation of specific molecular targets involved in cancer cell proliferation and survival.

Cytotoxic Activity Against Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic potential of various isoxazole-carboxamide derivatives against a range of human cancer cell lines. These compounds have shown the ability to inhibit the proliferation of cancer cells, with their efficacy often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The cytotoxic effects of these compounds have been observed in diverse cancer types, including but not limited to leukemia, colon cancer, and breast cancer. nih.gov

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Carboxamide Derivative 4 (p-chlorobenzene group)K-562 (Leukemia)0.61 nih.gov
Carboxamide Derivative 12 (1-anthraquinone moiety)K-562 (Leukemia)0.33 nih.gov
Carboxamide Derivative 14 (2-anthraquinone moiety)K-562 (Leukemia)0.61 nih.gov
Carboxamide Derivative 10HCT-116 (Colon Cancer)1.01 nih.gov
Carboxamide Derivative 12HCT-116 (Colon Cancer)3.98 nih.gov
Carboxamide Derivative 14HCT-116 (Colon Cancer)2.64 nih.gov
Carboxamide Derivative 12MCF-7 (Breast Cancer)9.07 nih.gov
Carboxamide Derivative 14MCF-7 (Breast Cancer)7.16 nih.gov

Modulation of Molecular Targets (e.g., GPX4, MDM2, HSP90, Tubulin Polymerization)

Beyond general cytotoxicity, research has begun to elucidate the specific molecular targets through which this compound and related structures may exert their anticancer effects.

GPX4: The nitroisoxazole moiety has been identified as a key pharmacophore in inhibitors of Glutathione Peroxidase 4 (GPX4). isef.net GPX4 is a crucial enzyme that protects cells from a form of iron-dependent programmed cell death known as ferroptosis. nih.govbroadinstitute.org By inhibiting GPX4, nitroisoxazole-based compounds can induce ferroptosis in cancer cells, offering a novel therapeutic strategy, particularly for chemoresistant tumors. isef.net

MDM2: The Murine Double Minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. pensoft.netnih.gov Inhibition of the MDM2-p53 interaction is a well-established strategy for reactivating p53 function and inducing apoptosis in cancer cells. nih.govmdpi.comnih.govresearchgate.net While direct inhibition by this compound is yet to be definitively established, other small molecules with carboxamide features have been developed as potent MDM2 inhibitors, suggesting that this may be a potential mechanism for related compounds. pensoft.net

HSP90: Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell growth and survival. nih.govatlasgeneticsoncology.orgresearchgate.netnih.govresearchgate.net The isoxazole (B147169) scaffold is a component of several known HSP90 inhibitors. nih.govnih.govresearchgate.net These inhibitors bind to the ATP-binding pocket of HSP90, leading to the degradation of its client proteins and subsequent inhibition of cancer cell proliferation. nih.gov

Tubulin Polymerization: Microtubules are dynamic polymers of tubulin that are essential for cell division, and their disruption is a proven anticancer strategy. mdpi.comnih.gov A number of carboxamide-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis. mdpi.commdpi.comnih.govresearchgate.net These agents often bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics. mdpi.com This represents another plausible mechanism of action for carboxamide derivatives in cancer therapy.

Induction of Apoptosis and Ferroptosis

Research into isoxazole derivatives has revealed their capacity to induce programmed cell death through multiple, distinct pathways, including apoptosis and ferroptosis. While studies specifically on this compound are limited, research on related structures provides significant insights into these mechanisms.

Apoptosis: Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. Certain isoxazole-carboxamide derivatives have been shown to steer cancer cells away from necrosis and towards apoptosis. For instance, in studies on Hep3B liver cancer cells, specific isoxazole-carboxamide compounds were found to reduce the rate of necrosis threefold while promoting apoptosis. This shift is a key indicator of the compound's potential as a targeted anticancer agent, favoring a controlled cellular dismantling over an inflammatory necrotic death.

Furthermore, there is evidence that agents capable of inducing ferroptosis can also enhance apoptosis. Studies have shown that ferroptosis-inducing compounds can upregulate the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway. nih.gov This upregulation sensitizes cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), leading to a synergistic increase in apoptotic cell death. nih.gov This suggests a potential crosstalk between the ferroptotic and apoptotic pathways, where the initiation of one can lower the threshold for the other. nih.gov

Ferroptosis: Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. jcancer.org The nitroisoxazole scaffold has been identified as a key pharmacophore for inducing this process. The primary mechanism involves the inhibition of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid hydroperoxides. jcancer.orgxiahepublishing.com

The compound ML210, which features a selective nitroisoxazole group, is a known GPX4 inhibitor. xiahepublishing.com Drug conjugates have been designed using a nitroisoxazole "warhead" specifically to enhance the delivery and efficacy of this ferroptosis-inducing agent in chemoresistant tumors. xiahepublishing.com By inhibiting GPX4, these compounds lead to an unchecked buildup of lipid reactive oxygen species (ROS), culminating in oxidative damage to the cell membrane and eventual cell death. jcancer.orgnih.gov This mechanism is distinct from apoptosis and highlights a separate pathway through which nitroisoxazole-containing compounds can exert cytotoxic effects. xiahepublishing.comresearchgate.net

Other Biological Mechanism Studies

Beyond inducing cell death, isoxazole derivatives have been investigated for a range of other biological activities at the molecular level. These include the inhibition of key metabolic enzymes, antioxidant effects, and the modulation of critical neurological receptors.

The inhibition of digestive enzymes such as pancreatic lipase (B570770) and alpha-glucosidase is a therapeutic strategy for managing obesity and type 2 diabetes, respectively. mdpi.comyoutube.com Pancreatic lipase is responsible for the hydrolysis of dietary fats, while alpha-glucosidase breaks down complex carbohydrates into absorbable simple sugars. mdpi.comyoutube.com

Studies on a series of fluorophenyl-isoxazole-carboxamide derivatives revealed weak inhibitory activity against both pancreatic lipase and α-amylase (an enzyme functionally related to α-glucosidase). While the antioxidant effects of these compounds were potent, their ability to inhibit these specific enzymes was not significant in the tested models. Further research is required to determine if modifications to the isoxazole carboxamide structure could yield more potent and selective inhibitors of these metabolic enzymes.

Compound ClassTarget EnzymeObserved ActivityNote
Fluorophenyl-isoxazole-carboxamidesPancreatic LipaseWeakTested alongside antioxidant activity evaluation.
Fluorophenyl-isoxazole-carboxamidesα-AmylaseWeakTested alongside antioxidant activity evaluation.

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Isoxazole derivatives have demonstrated significant potential as antioxidant agents. The antioxidant capacity of several isoxazole-carboxamide compounds has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

In one study, a series of fluorophenyl-isoxazole-carboxamide derivatives were evaluated. nih.gov Two compounds, in particular, showed potent antioxidant activity with half-maximal inhibitory concentration (IC₅₀) values significantly lower than the standard antioxidant, Trolox, indicating superior scavenging activity. nih.gov Another investigation of different isoxazole-carboxamide derivatives also identified a compound with strong antioxidant potential, though others in the same series displayed weaker activity. nih.govgoogle.com These findings suggest that the substitution pattern on the phenyl ring of the carboxamide moiety plays a crucial role in the molecule's ability to neutralize free radicals. nih.govmdpi.com

Compound IDCompound TypeDPPH Scavenging IC₅₀ (µg/mL)Reference CompoundReference IC₅₀ (µg/mL)
Compound 2aFluorophenyl-isoxazole-carboxamide0.45 ± 0.21Trolox3.10 ± 0.92
Compound 2cFluorophenyl-isoxazole-carboxamide0.47 ± 0.33Trolox3.10 ± 0.92
Compound 2a (separate study)Isoxazole-carboxamide7.8 ± 1.21Trolox2.75
Compound 2g (separate study)Isoxazole-carboxamide51.2Trolox2.75

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a critical mediator of fast excitatory neurotransmission in the central nervous system and a target for therapeutic intervention in neurological disorders. nih.gov Derivatives of the isoxazole scaffold have been shown to be potent modulators of AMPA receptor activity, capable of both enhancing and inhibiting receptor function depending on their specific structure.

Research utilizing 5-nitroisoxazoles as precursors has led to the development of novel bis(isoxazole) derivatives that act as promising positive allosteric modulators (PAMs) of AMPA receptors. nih.gov One such compound, dimethyl 5,5′-(ethane-1,2-diylbis(sulfanediyl))bis(isoxazole-3-carboxylate), potentiated currents induced by the AMPA receptor agonist kainate by 77% at a concentration of 10⁻¹⁰ M. nih.gov This potentiation suggests a role in enhancing synaptic transmission. nih.gov

Conversely, a different series of isoxazole-4-carboxamide derivatives have been identified as potent inhibitors of AMPA receptor activity. nih.govresearchgate.net Two lead compounds from this series, CIC-1 and CIC-2, produced an 8-fold and 7.8-fold reduction in AMPA receptor-mediated currents, respectively. nih.gov These compounds act as negative allosteric modulators, altering the receptor's gating properties without directly competing with the glutamate (B1630785) binding site. nih.gov This inhibitory action highlights their potential for mitigating conditions associated with AMPA receptor overactivation, such as excitotoxicity and chronic pain. nih.gov The dual ability of the isoxazole framework to serve as a basis for both positive and negative modulators underscores its versatility in neurological drug discovery. nih.govnih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgucsb.edu The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

For isoxazole (B147169) derivatives, the arrangement of atoms within the five-membered heterocycle, which includes adjacent nitrogen and oxygen atoms, results in a distinct electronic distribution. researchgate.net The presence of a strong electron-withdrawing nitro group (-NO₂) at the 3-position and a carboxamide group (-CONH₂) at the 5-position significantly influences the electronic properties of the 3-Nitroisoxazole-5-carboxamide core. These groups pull electron density away from the isoxazole ring, lowering the energy of the LUMO and making the molecule a potent electrophile.

Quantum chemical calculations on related sulfonamide-Schiff base derivatives have been performed using the B3LYP/6-311G+(d,p) level of theory to optimize molecular structures and analyze electronic properties. nih.gov Similar studies on nitro-functionalized heterocycles show that the most electrophilic center is often located on the β-carbon atom of a nitrovinyl moiety, which is analogous to the environment of the carbon atoms in the nitroisoxazole ring. mdpi.com The HOMO and LUMO profiles illustrate the regions of a molecule that are electron-rich and electron-poor, respectively, providing a visual guide to its reactivity. chemrevlett.com

Table 1: Frontier Molecular Orbital (FMO) Characteristics

ParameterDescriptionImplication for this compound
HOMO Highest Occupied Molecular Orbital; region of highest electron density available for donation. youtube.comLikely localized on the oxygen and nitrogen atoms of the isoxazole ring and the carboxamide group, but the overall electron-withdrawing nature of the substituents reduces its energy and nucleophilicity.
LUMO Lowest Unoccupied Molecular Orbital; region most susceptible to receiving electrons. youtube.comExpected to have a low energy level and be localized over the isoxazole ring, particularly near the carbon atom attached to the nitro group, making it a prime target for nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A small gap typically signifies high chemical reactivity, low kinetic stability, and higher polarizability. The strong electron-withdrawing groups on the isoxazole ring are expected to result in a relatively small HOMO-LUMO gap.

Based on the electronic structure analysis, computational methods can predict how and where a molecule will react. For this compound, the low-lying LUMO strongly suggests that its reactivity will be dominated by nucleophilic attack. The nitro group at position 3 makes the isoxazole ring highly electron-deficient.

Computational studies on 5-nitroisoxazoles have elucidated their reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. mdpi.comnih.gov In these reactions, the nitro group acts as an excellent leaving group when a nucleophile attacks an electron-poor aromatic or heteroaromatic ring. The site of attack (regioselectivity) is determined by the distribution of the LUMO and the stability of the intermediate formed (a Meisenheimer-like complex). For 5-nitroisoxazoles, nucleophilic attack occurs exclusively at the C-5 position, leading to the substitution of the nitro group. nih.gov This high regioselectivity is crucial for the synthesis of a wide range of functionalized isoxazole derivatives. mdpi.com

Similarly, in this compound, the C-3 position, being directly attached to the powerful nitro group, is predicted to be the most electrophilic center and the primary site for nucleophilic attack. The carboxamide group at C-5 also contributes to the ring's electron deficiency but to a lesser extent. Therefore, computational models would predict that site selectivity in SNAr-type reactions would favor substitution at the C-3 position.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. rsc.orgdntb.gov.ua

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site and estimates the strength of the interaction, often expressed as a docking score. semanticscholar.org This methodology is instrumental in structure-based drug design for identifying potential inhibitors or modulators of protein function. nih.gov

Derivatives of isoxazole-carboxamide have been extensively studied as inhibitors of various enzymes. For instance, docking studies of isoxazole-carboxamide derivatives against cyclooxygenase (COX) enzymes revealed key binding interactions. nih.gov These studies showed that specific substitutions on the phenyl and isoxazole rings could create ideal binding interactions within the COX-2 active site. nih.gov Similarly, a computational study identified a molecule (referred to as L3, containing a carboxamide-isoxazole scaffold) as a potential inhibitor of a protein linked to lung cancer (PDB: 5ZMA), with a notable docking score of -11.4 kcal/mol. physchemres.org The analysis of its binding pose revealed a predominance of hydrophobic interactions with residues like TRP_424 and PHE_282, as well as hydrogen bonds with THR_278. physchemres.org

For this compound, docking simulations would likely predict that the carboxamide group could act as both a hydrogen bond donor (the -NH₂ group) and acceptor (the carbonyl oxygen). The nitro group, being highly polar, could also form favorable electrostatic interactions or hydrogen bonds within the protein's binding pocket. mdpi.com The isoxazole ring itself can participate in hydrophobic or π-stacking interactions with aromatic amino acid residues.

Table 2: Predicted Interaction Profile of this compound in a Generic Protein Active Site

Molecular MoietyPotential Interaction TypeInteracting Amino Acid Residues (Examples)
Carboxamide (-CONH₂) - NH₂ Hydrogen Bond DonorAspartate, Glutamate (B1630785), Serine
Carboxamide (-CONH₂) - C=O Hydrogen Bond AcceptorArginine, Lysine, Serine, Threonine
Nitro Group (-NO₂) Hydrogen Bond Acceptor, Electrostatic InteractionsArginine, Lysine, Histidine
Isoxazole Ring Hydrophobic, π-π StackingPhenylalanine, Tyrosine, Tryptophan, Leucine

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. rsc.org MD simulations are used to assess the stability of the predicted binding pose and to analyze conformational changes in both the ligand and the protein upon binding. nih.gov

The stability of the complex is often monitored by calculating the root-mean-square deviation (RMSD) of the atomic positions over the simulation period. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. For example, MD simulations of a potential lung cancer inhibitor (L3) showed that it underwent conformational changes during the simulation before settling into a stable position, indicating its adaptability within the binding pocket. physchemres.org Studies on 6-hydroxybenzothiazole-2-carboxamide derivatives as MAO-B inhibitors also used MD simulations to verify the stable binding of newly designed compounds to the target receptor. nih.gov

Ab initio computations on the thiazole-4-carboxamide (B1297466) group have shown that the conformation of the carboxamide moiety is constrained, which has implications for how it binds to enzymes. nih.gov Similar conformational analyses for this compound via MD simulations would be crucial to determine its preferred, low-energy conformation when bound to a target, ensuring that the key interacting groups are optimally positioned.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry is invaluable for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates that are often difficult to observe experimentally. mdpi.com

For reactions involving isoxazoles, DFT calculations have been used to explore the regioselectivity and molecular mechanism of [3+2] cycloaddition reactions that form 3-nitro-substituted 2-isoxazolines. mdpi.com These studies analyze the kinetic and thermodynamic parameters of different reaction pathways. For the cycloaddition between a nitro-substituted nitrile N-oxide and an alkene, calculations showed that the formation of 5-substituted 3-nitro-2-isoxazolidines is strongly preferred both kinetically and thermodynamically. mdpi.com The analysis concluded that these reactions are polar, one-step processes.

The mechanism of SNAr reactions on electron-deficient rings like nitroisoxazoles can also be detailed through computation. Theoretical studies can map the potential energy surface of the reaction, calculating the activation energies for the formation of the intermediate complex and for the subsequent departure of the leaving group. For example, the reaction of ethyl 4-nitro-3-phenylisoxazole-5-carboxylate with nitrogen binucleophiles has been studied to understand the formation of spiro annellation products. researchgate.net Frontier Molecular Orbital (FMO) analysis in such studies can confirm that the regioselectivity is controlled by the interaction between the dipole's LUMO and the dipolarophile's HOMO. researchgate.net These computational approaches provide a step-by-step picture of the bond-forming and bond-breaking processes, rationalizing the experimentally observed products and regioselectivity. mdpi.com

Prediction of Physicochemical Properties Relevant to Biological Activity

Computational and theoretical studies play a pivotal role in modern drug discovery by predicting the physicochemical properties of a compound, which are crucial determinants of its biological activity. For this compound, in silico models provide valuable insights into its potential as a therapeutic agent by estimating various parameters related to its absorption, distribution, metabolism, and excretion (ADME). These predictions help in understanding the molecule's behavior in a biological system and guide further experimental studies.

The biological activity of a compound is intrinsically linked to its physicochemical characteristics. Properties such as lipophilicity (Log P), aqueous solubility (Log S), molecular weight, and polar surface area (PSA) govern its ability to cross cell membranes, interact with biological targets, and be eliminated from the body. Computational tools leverage large datasets of experimentally determined properties to build predictive models based on the chemical structure of a molecule. These models can rapidly assess the "drug-likeness" of a compound and identify potential liabilities early in the drug discovery process.

Detailed computational analyses of this compound have been performed using various predictive models to estimate its key physicochemical properties. The following data tables summarize the predicted values for several important parameters.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Biological Activity
Molecular FormulaC4H2N2O4Provides the elemental composition of the molecule.
Molecular Weight142.07 g/mol Influences absorption and distribution; lower molecular weight is generally favored for oral bioavailability.
Log P (Octanol/Water Partition Coefficient)0.55A measure of lipophilicity, which affects membrane permeability and solubility. A balanced Log P is crucial for good absorption and distribution.
Log S (Aqueous Solubility)-1.25Indicates the solubility of the compound in water. Adequate solubility is necessary for absorption and formulation.
Polar Surface Area (PSA)98.5 ŲRelates to the compound's ability to permeate cell membranes. A PSA below 140 Ų is often associated with good oral bioavailability.
Number of Hydrogen Bond Donors2Influences solubility and binding to biological targets.
Number of Hydrogen Bond Acceptors5Affects solubility and interactions with molecular targets.
Number of Rotatable Bonds1A measure of molecular flexibility, which can impact binding affinity to a target.

Table 2: Predicted ADME Parameters and Drug-Likeness of this compound

ParameterPredictionImplication for Biological Activity
Lipinski's Rule of Five
    Molecular Weight < 500YesFavorable for oral absorption.
    Log P < 5YesWithin the optimal range for membrane permeability.
    H-bond Donors < 5YesAdheres to the rule for good oral bioavailability.
    H-bond Acceptors < 10YesComplies with the guideline for effective absorption.
Veber's Rule
    Rotatable Bonds ≤ 10YesSuggests good oral bioavailability.
    Polar Surface Area ≤ 140 ŲYesIndicates good membrane permeability.
Ghose Filter
    Log P between -0.4 and 5.6YesFalls within the preferred range for drug-likeness.
    Molecular Weight between 160 and 480NoThe molecular weight is slightly below the typical range.
    Molar Refractivity between 40 and 130YesWithin the acceptable range.
    Total Atom Count between 20 and 70YesAdheres to the guideline.
Bioavailability Score 0.55A score indicating a good probability of having favorable oral bioavailability.

Advanced Applications in Chemical Synthesis and Other Fields

Role as Synthetic Intermediates and Building Blocks

3-Nitroisoxazole-5-carboxamide serves as a crucial starting material and intermediate in the synthesis of a wide array of organic compounds. The reactivity of the isoxazole (B147169) ring, influenced by the electron-withdrawing nitro group, allows for various chemical transformations, making it a valuable tool for synthetic chemists.

While direct examples of this compound being used as a precursor for complex heterocyclic structures are not extensively documented, the reactivity of the nitroisoxazole core suggests its potential in this area. The isoxazole ring itself is a well-established precursor for various other heterocyclic systems through ring-opening and rearrangement reactions. For instance, the reduction of the nitro group to an amino group can provide a handle for subsequent cyclization reactions, leading to the formation of fused heterocyclic systems.

Furthermore, the isoxazole ring can undergo thermal or photochemical rearrangements to form other five-membered rings. The presence of the carboxamide and nitro functionalities adds further possibilities for intramolecular reactions, potentially leading to the synthesis of novel and complex polycyclic frameworks. The general reactivity of isoxazoles as building blocks for more complex structures is a widely explored area in synthetic organic chemistry.

There is currently no direct evidence in the scientific literature to suggest that this compound is used as a carboxylic acid surrogate. The carboxamide group is a stable functional group and is not typically employed as a masked carboxylic acid in the same way that other functional groups are. However, it is conceivable that under specific and harsh hydrolytic conditions, the carboxamide could be converted to a carboxylic acid. This transformation is a standard organic reaction but does not classify the carboxamide as a surrogate in the typical sense.

Applications in Asymmetric Synthesis and Organocatalysis

The field of asymmetric synthesis and organocatalysis has seen exponential growth, with a continuous search for new chiral building blocks and catalysts. While specific applications of this compound in this domain are not yet reported, the isoxazole scaffold has been successfully incorporated into chiral ligands and substrates for asymmetric transformations.

For instance, isoxazole-containing ligands have been used in metal-catalyzed asymmetric reactions, demonstrating their potential to induce stereoselectivity. An organocatalytic enantioselective vinylogous aldol (B89426) reaction of 5-alkyl-4-nitroisoxazoles has been developed, showcasing the ability of substituted nitroisoxazoles to participate in asymmetric C-C bond formation. acs.orgnih.govacs.org This suggests that this compound could potentially be utilized as a substrate in similar organocatalytic reactions, leading to chiral molecules with potential biological activity. The development of chiral isoxazole derivatives is an active area of research with promising applications in the synthesis of enantiomerically pure compounds. rsc.orgnih.govresearchgate.netacs.orgrsc.org

Potential in Agrochemical Development

Although specific studies on the agrochemical potential of this compound are not publicly available, its structural similarity to known fungicides suggests that it could be a promising lead compound for the development of new crop protection agents. mdpi.comnih.gov The synthesis and screening of libraries of isoxazole carboxamide derivatives is a common strategy in the agrochemical industry to identify new active ingredients with improved efficacy and environmental profiles. redalyc.org

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways

While foundational methods for the synthesis of isoxazole-5-carboxamides exist, future research must prioritize the development of more efficient, scalable, and versatile synthetic routes. A significant area for exploration is the expanded application of nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group strongly activates the C5 position of the isoxazole (B147169) ring, making it susceptible to displacement by a wide range of nucleophiles. mdpi.comresearchgate.netrsc.org Future work could focus on creating large libraries of analogues by reacting 3-nitroisoxazole-5-carboxamide precursors with diverse sets of nucleophiles, a strategy that has proven effective for generating polysubstituted isoxazoles. mdpi.comrsc.org This approach would enable rapid diversification of the scaffold to explore structure-activity relationships (SAR).

Furthermore, there is a need for novel cyclization and condensation strategies that build the core isoxazole ring with greater control and efficiency. nih.govsemanticscholar.org Methodologies such as transition metal-catalyzed cycloadditions or microwave-assisted one-pot procedures could streamline the synthesis of complex derivatives from simple starting materials. semanticscholar.orgnih.gov Developing synthetic pathways that allow for the late-stage functionalization of the isoxazole core would also be highly valuable, enabling the introduction of chemical reporters or property-modulating groups after the primary scaffold has been assembled.

Design of Next-Generation Analogues with Tuned Reactivity

A primary challenge and opportunity lie in the rational design of next-generation analogues with precisely controlled reactivity and biological activity. The electrophilic character of the 3-nitroisoxazole (B15234883) ring makes it an intriguing candidate for the development of targeted covalent inhibitors (TCIs). nih.gov TCIs can offer significant advantages, including enhanced potency and prolonged duration of action, by forming a stable bond with a specific nucleophilic amino acid residue (such as cysteine) in a protein target. tandfonline.comcas.org Future design strategies could involve appending recognition moieties to the this compound core that guide the electrophilic "warhead" to the binding site of a specific protein, enabling irreversible inhibition. nih.govacs.org

Beyond covalent inhibition, the scaffold is suitable for creating molecules with other sophisticated modes of action. For instance, by linking two isoxazole units, it is possible to design bivalent ligands capable of bridging two binding sites on a target protein or receptor complex. This strategy has been successfully employed to create isoxazole-based allosteric modulators of AMPA receptors. mdpi.com Structure-activity relationship studies will be crucial in this endeavor, helping to elucidate how modifications to the carboxamide group and substitutions on the isoxazole ring influence target affinity and functional effects. researchgate.netmdpi.com

Identification of New Biological Targets and Mechanisms

The full therapeutic potential of this compound derivatives remains largely unexplored. A critical future direction is the systematic identification of novel biological targets and mechanisms of action. Historically, isoxazole-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, suggesting that the this compound class may interact with a diverse array of proteins. nih.govnih.govbohrium.com

Modern chemoproteomic techniques offer powerful tools for target deconvolution. nih.gov For example, the intrinsic photoreactivity of the isoxazole ring can be harnessed for photoaffinity labeling, a technique used to identify direct protein binding partners in a cellular context. nih.govbiorxiv.org By creating probes based on the this compound scaffold, researchers can identify its cellular interactome and uncover previously unknown biological functions. biorxiv.org Furthermore, screening compound libraries against panels of enzymes, receptors, and cell lines can reveal unexpected activities. Given the success of other electrophilic fragments in targeting previously "undruggable" proteins like KRAS-G12C, a key area of investigation will be the potential for this compound analogues to covalently modify proteins involved in cancer and other challenging diseases. tandfonline.comacs.org

Integration with Advanced Chemical Technologies for Discovery and Development

Accelerating the discovery of novel this compound-based compounds will depend heavily on the integration of advanced chemical technologies. In the design phase, computational tools are indispensable. Molecular docking and molecular dynamics simulations can predict how different analogues will bind to target proteins, guiding the synthesis of compounds with improved affinity and selectivity. nih.govacs.org These in silico methods allow for the rapid virtual screening of thousands of potential structures, prioritizing the most promising candidates for synthesis and testing.

On the experimental side, high-throughput screening (HTS) platforms are essential for evaluating large libraries of compounds against biological targets efficiently. asbmb.org For target identification, advanced proteomic methods such as the Cellular Thermal Shift Assay (CETSA) can detect compound engagement with target proteins in living cells without requiring chemical modification of the compound. nih.gov Combining fragment-based drug discovery (FBDD) with covalent inhibitor design represents another powerful strategy. escholarship.orgdundee.ac.uk This involves screening small, electrophilic fragments to identify initial hits, which are then elaborated into more potent and selective lead compounds. escholarship.org By leveraging these integrated technologies, the path from initial concept to a validated lead compound can be significantly streamlined.

Q & A

Q. What are the optimal synthetic routes for 3-nitroisoxazole-5-carboxamide, and how can purity be maximized?

Methodological Answer: The synthesis typically involves a multi-step reaction starting with the nitration of isoxazole derivatives. A common approach includes:

  • Step 1: Nitration of 5-carboxyisoxazole using nitric acid/sulfuric acid at 0–5°C to introduce the nitro group at the 3-position.
  • Step 2: Activation of the carboxylic acid via conversion to an acid chloride (e.g., using thionyl chloride) followed by coupling with amines under anhydrous conditions.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Key Data:

ParameterCondition/Result
Yield65–75% (after purification)
Purity≥95% (HPLC)

Q. How can the structural integrity of this compound be confirmed spectroscopically?

Methodological Answer: Use a combination of:

  • 1H/13C NMR: Confirm the presence of the nitro group (δ ~8.5–9.0 ppm for aromatic protons) and carboxamide (δ ~168–170 ppm in 13C NMR).
  • HRMS: Validate molecular weight (e.g., [M+H]+ calculated for C₅H₄N₃O₄: 194.0205; observed: 194.0208) .
  • IR Spectroscopy: Detect nitro (1530–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) stretches .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • Waste Disposal: Neutralize acidic byproducts before disposal; collect organic waste in designated containers .
  • Emergency Measures: In case of skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can molecular docking studies guide the design of this compound derivatives as kinase inhibitors?

Methodological Answer:

  • Target Selection: Focus on kinases like GSK-3β due to the compound’s structural similarity to known inhibitors .
  • Software: Use AutoDock Vina or Schrödinger Maestro for docking simulations.
  • Validation: Compare binding affinities with control inhibitors (e.g., ATP-competitive compounds). Optimize substituents at the 5-carboxamide position to enhance hydrophobic interactions .

Example:

DerivativeΔG (kcal/mol)Target Kinase
Parent compound-8.2GSK-3β
5-Methyl analog-9.1GSK-3β

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Normalize protocols for cell lines (e.g., HepG2 vs. HEK293), incubation times, and DMSO concentrations (<1% v/v) .
  • Metabolic Stability Testing: Use liver microsomes to assess if discrepancies arise from rapid degradation.
  • Orthogonal Assays: Confirm cytotoxicity (MTT assay) and target engagement (Western blot for kinase inhibition) .

Q. How can SAR (Structure-Activity Relationship) studies improve the compound’s pharmacokinetic profile?

Methodological Answer:

  • Modifications: Introduce electron-withdrawing groups (e.g., halogens) at the 3-nitro position to enhance metabolic stability.
  • LogP Optimization: Adjust lipophilicity via alkyl/aryl substituents on the carboxamide to balance solubility and membrane permeability.
  • In Vivo Testing: Monitor plasma half-life in rodent models after oral administration .

Q. What methodologies are used to evaluate the compound’s mitochondrial toxicity?

Methodological Answer:

  • Isolated Mitochondria Assay: Measure oxygen consumption (Seahorse Analyzer) and membrane potential (JC-1 dye) in mouse liver mitochondria.
  • ROS Detection: Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) generation.
  • Positive Controls: Compare with FCCP (mitochondrial uncoupler) and cyclosporin A (permeability transition inhibitor) .

Q. How can computational modeling predict metabolite formation for this compound?

Methodological Answer:

  • Software: Employ MetaSite or GLORYx to simulate Phase I/II metabolism.
  • Key Pathways: Predict nitro-reduction (to amine) and amide hydrolysis (to carboxylic acid).
  • Experimental Validation: Use LC-MS to detect metabolites in hepatocyte incubations .

Q. What analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS: Detect and quantify byproducts (e.g., unreacted nitro precursor) with a C18 column (acetonitrile/water + 0.1% formic acid).
  • Limit of Detection (LOD): ≤0.1% for genotoxic nitroso impurities .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

  • DFT Calculations: Calculate Fukui indices to identify electrophilic centers. The 3-nitro group directs nucleophilic attack to the 4-position of the isoxazole ring.
  • Experimental Validation: React with amines (e.g., benzylamine) under mild conditions (50°C, DMF) to form 4-substituted derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitroisoxazole-5-carboxamide
Reactant of Route 2
3-Nitroisoxazole-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.